molecular formula C2H5NO B1595654 2-Aminoacetaldehyde CAS No. 6542-88-7

2-Aminoacetaldehyde

Cat. No.: B1595654
CAS No.: 6542-88-7
M. Wt: 59.07 g/mol
InChI Key: LYIIBVSRGJSHAV-UHFFFAOYSA-N
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Description

2-Aminoacetaldehyde is an organic compound with the chemical formula C₂H₅NO. It is an amino aldehyde, where an amino group is attached to the acetaldehyde molecule. This compound is known for its instability under usual laboratory conditions, as it tends to undergo self-condensation. its diethylacetal form is more stable and often used as a surrogate .

Scientific Research Applications

2-Aminoacetaldehyde has several applications in scientific research:

Mechanism of Action

Target of Action

2-Aminoacetaldehyde, also known as aminoacetaldehyde, primarily targets the enzyme Ethanolamine Ammonia-lyase (EC 4.3.1.7) . This enzyme is involved in the adenosylcobalamin-dependent deamination of ethanolamine and 2-aminopropanol .

Mode of Action

The interaction of this compound with its target enzyme involves a complex biochemical process. When the enzyme-cofactor complex comes into contact with this compound, it leads to a rapid cleavage of the carbon-cobalt bond, accompanied by the destruction of the corrinoid portion of the cofactor . During this reaction, the adenosyl portion of the cofactor is oxidized to 4’,5’-anhydroadenosine, and the aminoacetaldehyde is converted to acetic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of ethanolamine and 2-aminopropanol . The compound’s interaction with Ethanolamine Ammonia-lyase influences the conversion of these substances to ammonia and the corresponding aldehydes . The δ2H values of amino acids may vary systematically with the catabolic pathways activated for substrate degradation .

Pharmacokinetics

It’s known that under usual laboratory conditions, this compound is unstable and tends to undergo self-condensation . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the conversion of ethanolamine and 2-aminopropanol to ammonia and the corresponding aldehydes . This process is facilitated by the enzyme Ethanolamine Ammonia-lyase, which is targeted by this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound is unstable under usual laboratory conditions and tends to undergo self-condensation .

Safety and Hazards

Aminoacetaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The understanding of the function of ALDHs in stem cell systems is underdeveloped, particularly given the broad range of cell types that have been isolated on the basis of ALDH activity . Future studies are needed to understand the metabolic role of different ALDH isoform in the control of stem cell phenotype and cell fate during development, tissue homeostasis, or repair, as well as carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoacetaldehyde can be synthesized through various methods. One common method involves the reaction of monochloroacetaldehyde dimethyl acetal with an ammonia solution. The reaction is carried out by adding the reactants into a container, stirring, and heating the mixture to 100-150°C. The reaction solution is then distilled, and the pH is adjusted using a sodium hydroxide solution. The final product is obtained through rectification .

Industrial Production Methods

In industrial settings, this compound is often produced by the oxygenation of taurine, catalyzed by taurine dioxygenase. This process produces the sulfite H₂NCH₂CH(OH)SO₃⁻ .

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: It can be oxidized by the OH radical, leading to the formation of radical intermediates such as NH₂CH₂C•O, NH₂•CHCHO, and •NHCH₂CHO.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: OH radicals are commonly used in oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.

    Substitution: Various halogenated compounds can be used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

2-Aminoacetaldehyde can be compared with other amino aldehydes and aminoketones:

Properties

IUPAC Name

2-aminoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c3-1-2-4/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIIBVSRGJSHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215728
Record name 2-Aminoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-88-7
Record name Acetaldehyde, amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6542-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G7022MOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Aminoacetaldehyde has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol.

A: While specific spectroscopic data isn't extensively detailed in the provided research, [] [] 13C-NMR spectroscopy has been used to characterize aminoacetaldehyde derivatives, particularly its hydrate form and various acetals. []

A: TauD, an enzyme found in Escherichia coli and expressed under sulfur starvation conditions, utilizes taurine as a sulfur source. TauD catalyzes the conversion of taurine to sulfite and aminoacetaldehyde, with α-ketoglutarate acting as a co-substrate. [] []

A: Aminoacetaldehyde dimethyl acetal serves as a crucial building block in the synthesis of various imidazole derivatives. For instance, reacting dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates with aminoacetaldehyde dimethyl acetal in refluxing acetic acid leads to the formation of 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. []

A: Aminoacetaldehyde plays a crucial role in the Pomeranz-Fritsch isoquinoline synthesis. For instance, reacting piperonal with aminoacetaldehyde dimethyl acetal, followed by treatment with benzylmagnesium chloride, leads to the formation of 1-(3,4-methylenedioxyphenyl)-2-phenylethylaminoacetaldehyde dimethyl acetal, which can be further cyclized to yield isoquinoline derivatives. [] Similar strategies have been employed in the synthesis of other isoquinoline derivatives, including thiaolivacine and its analogs. []

A: Aminoacetaldehyde dimethyl acetal, generated from the ammonolysis of chloroacetaldehyde dimethyl acetal, serves as a key intermediate in a one-pot synthesis of praziquantel. It undergoes a condensation reaction with an intermediate derived from beta-phenylethylamine and chloroacetyl chloride, ultimately leading to the formation of praziquantel through a series of cyclization and condensation reactions. []

A: N-acyl-aminoacetaldehydes are potent inhibitors of the cysteine protease papain. These aldehydes, predominantly present in their hydrated form in aqueous solutions, bind to papain's active site, forming a hemithioacetal adduct with the active site thiol group. []

A: Computational studies using ab initio molecular orbital calculations have provided valuable insights into the suicide inactivation of ethanolamine ammonia-lyase by substrate analogs like glycolaldehyde and 2-hydroxyethylhydrazine. These analogs, upon interaction with the enzyme, lead to the formation of highly stabilized radical species. This stabilization significantly increases the endothermicity of the hydrogen-reabstraction step, effectively halting the normal catalytic cycle of the enzyme. []

A: Research highlights the use of aminoacetaldehyde derivatives in synthesizing bioactive molecules. For example, N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3- yl)aminoacetaldehyde dimethyl acetals have been investigated for their potential anti-HIV and anticancer activities. [] Additionally, aminoacetaldehyde serves as a key building block in the synthesis of praziquantel, a medication used to treat parasitic worm infections. []

A: Future research on aminoacetaldehyde could focus on: - Further elucidating the physiological role of the PA4189-encoded enzyme in different bacterial species and exploring its potential as a drug target. [] - Developing novel synthetic methodologies using aminoacetaldehyde as a starting material for generating diverse heterocyclic compounds with potential biological activities. - Investigating the potential of aminoacetaldehyde derivatives as inhibitors or modulators of other enzymes, particularly those involved in amino acid metabolism and aldehyde detoxification pathways.

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